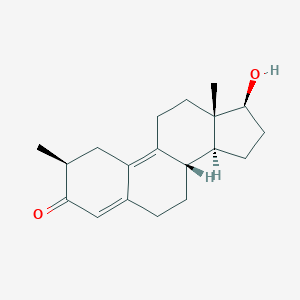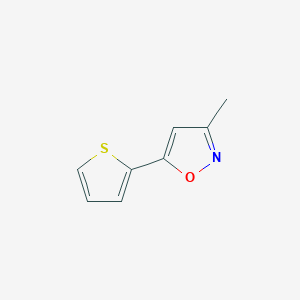
7-Nitroindolin
Übersicht
Beschreibung
7-Nitroindoline is a chemical compound used in various scientific applications, particularly in the synthesis of photoreactive compounds and as a precursor for the release of other substances in biological experiments. It has been a subject of interest due to its unique properties and applications in chemistry and biochemistry.
Synthesis Analysis
The synthesis of 7-Nitroindoline involves several steps, including the use of 1-acyl-7-nitroindolines as precursors and employing techniques like double Boc protection and late-stage linkage of nitroindoline and benzophenone moieties. This approach has been effective in improving the efficiency of photorelease in biological systems (Papageorgiou et al., 2004). Additionally, new classes of 7-Nitroindoline derivatives like 7-Nitroindoline-S-thiocarbamates have been synthesized, showing promise in photoreactivity studies (Baily et al., 2023).
Molecular Structure Analysis
The molecular structure of 7-Nitroindoline is characterized by its nitroindoline nucleus, which can be modified with various substituents to enhance its properties. For example, the introduction of phosphate groups or other functionalities can significantly alter its interaction with biological receptors (Papageorgiou & Corrie, 2007).
Chemical Reactions and Properties
7-Nitroindoline exhibits unique photoreactivity, making it valuable for studies involving the controlled release of bioactive compounds. Its acyl group can be photo-activated to form amides, as seen in the synthesis of nucleoside derivatives (Kikuta et al., 2020). Furthermore, it has been used in the synthesis of compounds like N-peptidyl-7-nitroindolines, which have applications in materials engineering and biomedical fields (Hatch et al., 2016).
Physical Properties Analysis
The physical properties of 7-Nitroindoline derivatives vary depending on their specific molecular structure. For example, modifications like the introduction of aromatic substituents can influence properties such as solubility and photolysis efficiency (Papageorgiou & Corrie, 2000).
Chemical Properties Analysis
7-Nitroindoline and its derivatives have shown a wide range of chemical behaviors, especially in their reactions with radicals and other chemical entities. These reactions are often influenced by factors like pH, solvent polarity, and the presence of specific functional groups (Morris et al., 2011). Additionally, the compound's photoreactive nature has been a key focus, with studies exploring the mechanisms of carboxylic acid photorelease from 1-acyl-7-nitroindolines in various conditions (Morrison et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthese von photoreaktiven Verbindungen
7-Nitroindolin dient als Kernstruktur für die Synthese von photoreaktiven Verbindungen. Diese Verbindungen wurden so konzipiert, dass sie ihr chemisches Verhalten nach Lichteinwirkung verändern, was in verschiedenen lichtgesteuerten Prozessen nützlich ist .
Neuroaktive Aminosäurederivate
Derivate von neuroaktiven Aminosäuren mit einer photolabilen Nitroindolinygruppe sind effektiv für die submikrosekundenschnelle Freisetzung dieser Aminosäuren in physiologischen Lösungen. Diese schnelle Freisetzung ist entscheidend für die Untersuchung der Neurotransmission und anderer schneller biologischer Prozesse .
Calciumionen-Chelatoren
This compound-Derivate wurden zur Herstellung von gekäfigten Calciumionen-Chelatoren verwendet. Diese Chelatoren können photolysiert werden, um schnell Calciumionen freizusetzen, was für die Untersuchung der Rolle von Calcium in zellulären Prozessen unerlässlich ist .
Photolyse-Studien
Das Photolyse-Verhalten von this compound-Verbindungen, wie ihre Stabilität und Reaktivität unter Lichteinwirkung, ist ein wichtiger Forschungsbereich. Das Verständnis dieser Eigenschaften hilft bei der Entwicklung besserer photolabiler Gruppen für verschiedene Anwendungen .
Zwei-Photonen-Photolyse
This compound-Derivate können einer Zwei-Photonen-Photolyse unterzogen werden, die eine präzisere räumliche Kontrolle des Photolyseprozesses ermöglicht. Dies ist besonders nützlich in biologischen Anwendungen, bei denen eine gezielte Aktivierung einer Verbindung erforderlich ist .
Photochemische Forschung
Die photochemischen Eigenschaften von this compound machen es zu einem interessanten Thema für die Grundlagenforschung in der Photochemie. Studien konzentrieren sich darauf, wie Lichtenergie chemische Veränderungen in Molekülen induzieren kann, was breitere Auswirkungen auf Bereiche wie die Umwandlung von Sonnenenergie und die photodynamische Therapie hat .
Wirkmechanismus
Target of Action
7-Nitroindoline primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . The compound acts as a selective inhibitor of neuronal nitric oxide synthase (NOS-1), a key enzyme involved in the production of nitric oxide .
Mode of Action
7-Nitroindoline interacts with its targets through a process known as photocaging . As a photocleavable protecting group for carboxylic acids, 7-Nitroindoline can be efficiently removed by illumination with UV light . This light-induced release, or “uncaging”, allows for the controlled inhibition of caspases . The compound’s inhibitory activity is efficiently turned on after irradiation with light .
Biochemical Pathways
The biochemical pathways affected by 7-Nitroindoline involve the regulation of apoptosis. The compound’s interaction with caspases can prevent apoptosis in live cells upon light exposure . The photolysis of 7-Nitroindoline with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) .
Pharmacokinetics
The pharmacokinetics of 7-Nitroindoline involve its distribution, metabolism, and excretion. After administration, 7-Nitroindoline is widely distributed in the organs . The compound’s pharmacokinetic parameters, including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC), are significantly increased when administered in pegylated nanoemulsions .
Result of Action
The molecular and cellular effects of 7-Nitroindoline’s action primarily involve the inhibition of apoptosis. By interacting with caspases and preventing their activity, 7-Nitroindoline can control cell death and potentially influence various diseases related to apoptosis .
Action Environment
The action of 7-Nitroindoline can be influenced by environmental factors such as light exposure. The compound’s inhibitory activity on caspases is activated upon irradiation with light . Therefore, the compound’s action, efficacy, and stability can be controlled spatially and temporally by manipulating light exposure.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543976 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100820-43-7 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















